N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring fused with an acetamide group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide typically involves the reaction of 2-aminothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the benzoyl chloride, followed by the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is explored for its use in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and acetamide group can form hydrogen bonds and other interactions with target proteins, influencing their function and leading to the desired biological effect.
Comparison with Similar Compounds
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylacetamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness: N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-3-2-4-10(7-9)8-11(15)14-12-13-5-6-16-12/h2-4,7H,5-6,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSQOCJMLWNQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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